1-(p-Tolyl)hexan-1-one
Overview
Description
“1-(p-Tolyl)hexan-1-one” is a chemical compound with the CAS Number: 1669-33-6 and a linear formula of C13H18O . It is used in various chemical reactions and has been the subject of several studies .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C13H18O . This indicates that the compound consists of 13 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis of Bicyclic Compounds : 1-(p-Tolyl)hexan-1-one derivatives have been used in the synthesis of 3-oxa- and 3-azabicyclo[3.1.0]hexanes, utilizing the 1,5-CH insertion reaction of cyclopropylmagnesium carbenoids. This approach offers an efficient method for preparing these bicyclic compounds from α,β-unsaturated esters (Satoh, Ikeda, Miyagawa, & Noguchi, 2010).
Polymer Synthesis : Diarylsiloxane polymers, containing phenyl and p-tolyl substituents, have been synthesized using derivatives of this compound. These polymers exhibit high melting points and crystallinity, and they undergo crystal-liquid-crystal transitions, indicating potential applications in high-temperature environments (Lee & Meier, 1993).
Preparation of 3-Azabicyclo[3.1.0]hexanes : Using this compound derivatives, researchers have developed a method for synthesizing 3-azabicyclo[3.1.0]hexanes. This involves the insertion of cyclopropylmagnesium carbenoids into an intramolecular C–H bond adjacent to a nitrogen atom, yielding products with up to 94% efficiency (Kimura, Wada, Tsuru, Sampei, & Satoh, 2015).
Asymmetric Synthesis of Bicyclic Compounds : this compound derivatives have been utilized in the asymmetric synthesis of 3-oxabicyclo[3.1.0]hexanes and bicyclo[3.1.0]hexanes. The process involves a 1,5-CH insertion reaction of cyclopropylmagnesium carbenoids, which allows for the synthesis of enantiopure compounds (Satoh, Tsuru, Ikeda, Miyagawa, Momochi, & Kimura, 2012).
Biofuel Research : this compound related compounds like 1-hexanol have been investigated as sustainable biofuels for diesel engines. These studies focus on the combustion and emission characteristics, exploring the viability of such compounds in reducing environmental impact while maintaining engine efficiency (Poures, Sathiyagnanam, Rana, Kumar, & Saravanan, 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(4-methylphenyl)hexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-3-4-5-6-13(14)12-9-7-11(2)8-10-12/h7-10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRXDZGVASXMGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.